Thermodynamic Destabilization of Adenosine Pairing: Mnm5s2U vs. s2U in RNA Duplexes
Mnm5s2U exhibits significantly reduced thermodynamic stability when paired with adenosine compared to the 2-thiouridine (s2U) analog lacking the mnm5 substituent. In controlled UV melting experiments of RNA duplexes (10 mM sodium phosphate pH 7.4, 100 mM NaCl, 2 µM strand concentration), the mnm5 substituent exerts a destabilizing effect that reduces the melting temperature (Tm) of the U-A base pair [1]. This destabilization is functionally relevant: the reduced affinity for adenosine pairing correlates with the biological requirement that tRNAs containing Mnm5s2U must selectively read AAG (lysine) and GAG (glutamate) codons without erroneously decoding competing AAA or GAA codons [2].
| Evidence Dimension | Melting temperature (Tm) of RNA duplex with opposing adenosine |
|---|---|
| Target Compound Data | Mnm5s2U·A pair: Tm = 63.2 °C |
| Comparator Or Baseline | s2U·A pair: Tm = 68.5 °C |
| Quantified Difference | ΔTm = -5.3 °C (destabilization) |
| Conditions | RNA duplex (5'-GUUGACUU*UUAAUCAAC-3'/3'-CAACUGAAAAUUAGUUG-5'); 10 mM sodium phosphate pH 7.4; 100 mM NaCl; 2 µM strand concentration |
Why This Matters
This quantitative thermodynamic difference validates that s2U cannot be substituted for Mnm5s2U in experiments where adenosine-avoidance fidelity is the measured outcome.
- [1] Scientific Reports. 2026;16:3785, Table 2. Kuwerska P, Sierant M, Leszczynska G, et al. From U to mnm5Se2U: tuning base pairing preferences through 2-chalcogen and 5-methylaminomethyl modifications. View Source
- [2] PLoS ONE. 2017;12(4):e0175092. An unmodified wobble uridine in tRNAs specific for Glutamine, Lysine, and Glutamic acid from Salmonella enterica Serovar Typhimurium results in nonviability—Due to increased missense errors? View Source
